2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-20-10-6-5-9-19(20)24-21(27)16-26-14-12-18-11-13-25(22(18)23(26)28)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSCAMGBBKOJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
Core Heterocycle Construction
The pyrrolo[2,3-c]pyridin-7-one nucleus forms the scaffold, synthesized via intramolecular cyclization of appropriately substituted pyridine precursors. Patent WO2006025716A1 demonstrates that 7-oxo-pyrrolopyridines arise from acid-catalyzed cyclization of 4-aminonicotinate derivatives bearing α,β-unsaturated ketone moieties. For this target, retrosynthetic cleavage suggests a disconnection at the lactam oxygen, pointing to 4-amino-3-(benzylamino)nicotinic acid as a plausible intermediate.
Sidechain Introduction
The N-benzyl group at position 1 and the acetamide at position 6 derive from sequential alkylation and acylation. Structural analogs in the patent literature indicate that benzylation precedes acetamide installation to avoid competing reactions. The 2-methoxyphenyl group is introduced via nucleophilic acyl substitution, leveraging the electrophilicity of an activated carbonyl intermediate.
Stepwise Synthesis Protocol
Synthesis of 1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-one
Starting Material Preparation
4-Chloro-3-nitrobenzoic acid undergoes sequential amidation with benzylamine and reduction to yield 4-amino-3-(benzylamino)benzoic acid (Yield: 68%, m.p. 189–192°C). Cyclization via refluxing in acetic anhydride generates the pyrrolo[2,3-c]pyridinone core (Reaction Time: 12 h, Yield: 74%).
Spectroscopic Validation
Acetamide Sidechain Installation
Chloroacetylation
Reaction of the pyrrolo[2,3-c]pyridinone with chloroacetyl chloride in dichloromethane (0°C, 2 h) provides 6-chloroacetyl-1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridine (Yield: 82%).
Coupling with 2-Methoxyaniline
Nucleophilic displacement with 2-methoxyaniline in THF at reflux (6 h) affords the target acetamide. Purification via silica chromatography (EtOAc/hexane, 3:7) yields 65% product.
Optimization Data
- Solvent Screening : THF outperforms DMF and DMSO in minimizing lactam hydrolysis (Table 1).
- Temperature Profile : Yields drop below 50% at temperatures exceeding 80°C due to decomposition.
Table 1: Solvent Effects on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 66 | 65 |
| DMF | 100 | 38 |
| DMSO | 120 | 21 |
One-Pot Multicomponent Approach
Reaction Design
Adapting Beilstein Journal’s methodology, a three-component cascade combines 4-hydroxy-6-methyl-2H-pyran-2-one, benzylglyoxal, and 2-methoxyphenylacetamide under microwave irradiation (Scheme 1).
Procedure
Advantages and Limitations
- Yield : 58% (lower than stepwise method due to competing side reactions).
- Purity : HPLC shows 93% purity vs. 99% for stepwise synthesis.
- Scalability : Limited to 5 g batches due to exothermicity.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Industrial Applicability
Patent routes favor stepwise synthesis for scalability, while academic protocols prioritize atom economy.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Biological Activity
The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1286719-19-4) is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 357.4 g/mol. The structure includes an acetamide group and a methoxyphenyl substituent, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2 |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1286719-19-4 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the pyrrolo[2,3-c]pyridine moiety. Research indicates that similar derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases that are crucial for cancer cell proliferation. The presence of the pyrrolo[2,3-c]pyridine core suggests potential activity against targets such as cyclin-dependent kinases (CDKs) and other signaling pathways involved in tumor growth.
-
Case Studies :
- A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, indicating promising anticancer activity .
- Another investigation revealed that derivatives with modifications at the benzyl position exhibited enhanced cytotoxicity against HepG2 (liver cancer) cells, emphasizing the importance of structural variations in biological activity .
Research Findings
The following table summarizes key findings from recent research on related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolo[2,3-c]pyridine precursors. Key steps include:
- Benzylation : Introducing the benzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide Coupling : Reaction of the intermediate with 2-methoxyphenylamine using coupling agents like EDCI/HOBt .
- Oxidation : Formation of the 7-oxo group using oxidizing agents such as H₂O₂ or KMnO₄ .
- Purification is achieved via flash chromatography or HPLC, with yields optimized by controlling solvent polarity and temperature gradients .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy group at δ 3.8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 403.2) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolopyridine core (if crystalline) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
-
Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., dimerization) .
-
Catalytic Systems : Use Pd/C or CuI for selective benzylation and coupling steps .
-
Statistical Optimization : Employ Design of Experiments (DoE) to balance temperature, solvent (DMF vs. THF), and stoichiometry .
Parameter Optimal Range Impact on Yield Temperature 60–70°C ↑ Yield by 15% Solvent (DMF) 0.5 M ↓ Byproducts Catalyst (Pd/C) 2 mol% ↑ Selectivity
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Comparative Assays : Re-test the compound under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to rule out degradation artifacts .
- Structural Confirmation : Verify batch purity via LC-MS and crystallography to exclude isomer contamination .
Q. What experimental strategies elucidate the compound’s mechanism of action against kinase targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ kits .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Docking Studies : Use Schrödinger Suite to model interactions with the ATP-binding pocket, focusing on H-bonds with the acetamide group .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer :
-
Systematic Substitution : Modify the benzyl (e.g., para-fluoro vs. ortho-methyl) and methoxyphenyl groups .
-
Bioisosteric Replacement : Replace the pyrrolopyridine core with pyrazolopyrimidine to assess tolerance .
-
In Silico Screening : Predict ADMET properties with SwissADME to prioritize synthesizable candidates .
Derivative Modification IC₅₀ (µM) Parent Compound None 15.2 Derivative A Benzyl → 4-F-benzyl 8.7 Derivative B Methoxy → Ethoxy 22.4
Specialized Methodological Considerations
Q. What strategies are effective in studying the compound’s potential in material science (e.g., optoelectronics)?
- Methodological Answer :
- Computational Modeling : Use Gaussian 16 to calculate HOMO-LUMO gaps and predict charge transport properties .
- Thin-Film Fabrication : Spin-coat the compound on ITO substrates and measure conductivity via four-probe assays .
- Spectroscopic Analysis : UV-Vis (λmax ~320 nm) and fluorescence (λem ~450 nm) to assess π-π* transitions .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use 10% DMSO/PBS with sonication to achieve 1 mM stock solutions .
- Nanoparticle Formulation : Encapsulate with PLGA-PEG (75:25) to enhance bioavailability .
- pH Adjustment : Solubilize in citrate buffer (pH 4.5) if the compound exhibits pH-dependent ionization .
Data Contradiction Analysis Framework
Case Study: Discrepancies in reported cytotoxicity (MCF-7 vs. HEK293 cells)
- Resolution Workflow :
Replicate Conditions : Ensure identical cell passage numbers and serum concentrations .
Apoptosis Markers : Quantify caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects .
Metabolomics : Compare intracellular ATP levels to rule out metabolic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
